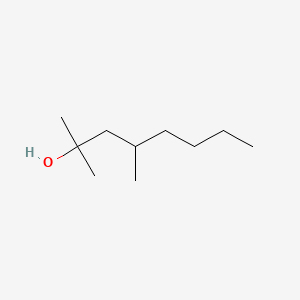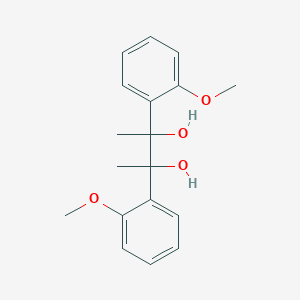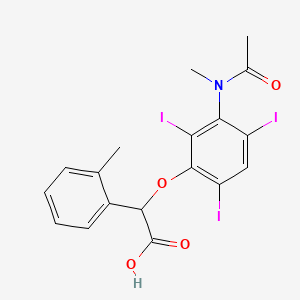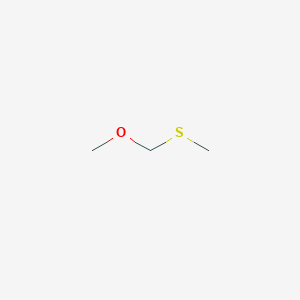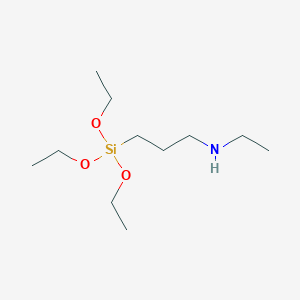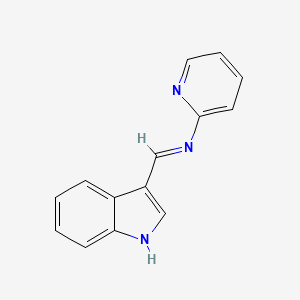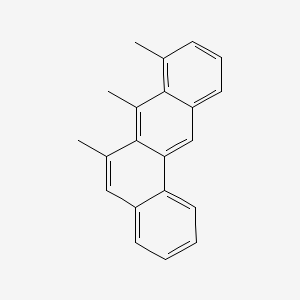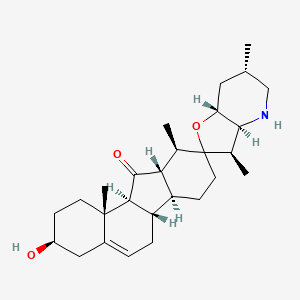
12beta,13alpha-Dihydrojervine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12beta,13alpha-Dihydrojervine: is a naturally occurring alkaloid found in certain plant species It belongs to the class of steroidal alkaloids and is known for its complex structure and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12beta,13alpha-Dihydrojervine typically involves multiple steps, starting from simpler steroidal precursors. The synthetic route often includes oxidation, reduction, and substitution reactions to introduce the necessary functional groups and stereochemistry. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes. Alternatively, large-scale synthesis can be achieved through chemical methods, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 12beta,13alpha-Dihydrojervine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Addition of hydrogen atoms to reduce double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: 12beta,13alpha-Dihydrojervine is used as a starting material for the synthesis of more complex steroidal compounds. Its unique structure serves as a template for designing new molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a bioactive compound. It has been investigated for its role in modulating enzyme activity and influencing cell signaling pathways.
Medicine: The compound’s potential therapeutic properties have led to research into its use as a drug candidate. Studies have explored its effects on various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 12beta,13alpha-Dihydrojervine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall biochemical environment of the cell.
Comparación Con Compuestos Similares
Jervine: Another steroidal alkaloid with a similar structure but differing in specific functional groups.
Cyclopamine: A related compound known for its ability to inhibit the Hedgehog signaling pathway.
Veratramine: Shares structural similarities but has distinct biological activities.
Uniqueness: 12beta,13alpha-Dihydrojervine is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
21842-58-0 |
|---|---|
Fórmula molecular |
C27H41NO3 |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,10R,10aS,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,10,10a,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one |
InChI |
InChI=1S/C27H41NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14-16,18-24,28-29H,6-13H2,1-4H3/t14-,15+,16+,18-,19-,20-,21+,22+,23+,24-,26-,27?/m0/s1 |
Clave InChI |
ADBZXUDEQXJJDM-QQQVHTRUSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@H]([C@H](C3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)[C@@H]4[C@H]3C)C)O)C)NC1 |
SMILES canónico |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4C3C)C)O)C)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


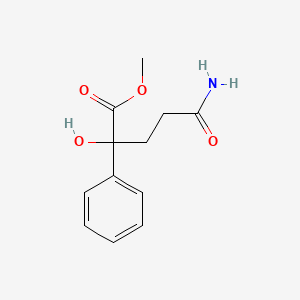
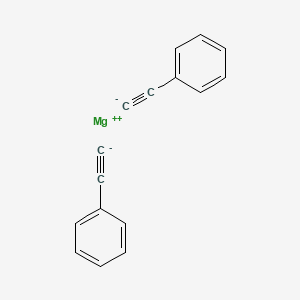
![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)


